molecular formula C36H52O8 B027624 Nemadectin CAS No. 102130-84-7

Nemadectin

Número de catálogo: B027624
Número CAS: 102130-84-7
Peso molecular: 612.8 g/mol
Clave InChI: YNFMRVVYUVPIAN-AQUURSMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nemadectin is a 16-membered macrocyclic lactone antibiotic produced by Streptomyces cyaneogriseus ssp. noncyanogenus . It exhibits broad-spectrum antiparasitic activity against nematodes and arthropods, making it a critical precursor for synthesizing moxidectin, a semi-synthetic derivative approved for treating onchocerciasis (river blindness) in humans and widely used in veterinary medicine . Structurally, this compound shares a spiroketal core with milbemycins and avermectins but is distinguished by an unsaturated side chain at the C-25 position . Its biosynthetic gene cluster (~90.9 kb) includes 10 structural genes and the regulatory gene nemR, which encodes a LAL-family transcriptional activator essential for biosynthesis .

Aplicaciones Científicas De Investigación

Agricultural Use

Nemadectin has shown significant promise as a biopesticide due to its efficacy against a range of pests and parasites. Its use in agriculture can reduce reliance on synthetic pesticides, promoting sustainable farming practices. The compound exhibits a broad spectrum of activity against both insects and helminths, making it valuable for crop protection.

Veterinary Medicine

In veterinary applications, this compound is utilized for treating parasitic infections in livestock. Its derivatives, particularly moxidectin, have been approved for use against conditions like onchocerciasis (river blindness) in humans as well as various parasitic infections in animals. Research indicates that this compound has lower toxicity compared to other anthelmintics, enhancing its safety profile for animal health .

Biotechnological Applications

Recent advancements have focused on optimizing the production of this compound through genetic engineering techniques. For instance, overexpression of the regulatory gene nemR has been shown to significantly enhance this compound yield by nearly 80% . This genetic manipulation allows for more efficient production processes, potentially leading to cost-effective applications in both agriculture and medicine.

Research and Development

This compound serves as a model compound in studies aimed at understanding the biosynthetic pathways of polyketides. Investigations into its biosynthesis have led to insights into the genetic regulation involved in producing secondary metabolites within Streptomyces species . The ongoing research into this compound's biosynthetic genes provides a foundation for developing new antibiotics and biopesticides.

Case Study 1: Production Optimization

A study conducted by Li et al. (2019) demonstrated that manipulating fermentation conditions—such as time, temperature, and dissolved oxygen—could optimize this compound production. By applying UV mutagenesis and screening for precursor resistance, researchers increased the yield from Streptomyces strains significantly .

MethodologyYield Increase (%)Notes
UV Mutagenesis172 mg/LImproved strain selection
Fermentation Process108.6%Optimized conditions
Gene Overexpression79.9%Enhanced production via nemR regulation

Case Study 2: Veterinary Applications

In veterinary medicine, moxidectin (a derivative of this compound) was approved by the FDA for the treatment of onchocerciasis in humans and is extensively used in livestock for controlling parasitic infections such as heartworm and gastrointestinal parasites. Clinical trials have shown its effectiveness with minimal side effects compared to traditional treatments .

Comparación Con Compuestos Similares

Structural and Functional Differences

Compound Core Structure Key Structural Features Primary Applications
Nemadectin 16-membered lactone C-25 unsaturated side chain Precursor for moxidectin; veterinary use
Milbemycins 16-membered lactone No C-25 side chain; hydroxyl group at C-13 Agricultural pesticides
Avermectins 16-membered lactone Disaccharide moiety at C-13 Human and veterinary antiparasitics
Seco-milbemycins 6-membered lactone Smaller lactone ring Experimental antiparasitics
  • Moxidectin : A C-23 methoxime derivative of this compound with enhanced potency, lower toxicity, and efficacy against ivermectin-resistant parasites .
  • Seco-nemadectin : A 6-membered lactone congener from Streptomyces microflavus, showing nematocidal activity (LC₅₀: 15.4 µg/mL) but distinct from this compound’s macrocyclic structure .

Production Challenges and Solutions

  • This compound : Fermentation yield is sensitive to dissolved oxygen (DO) and shear stress. Optimizing DO (via CFD modeling) and using low-shear impellers increased yield by 23.6% .
  • Avermectins : Established industrial fermentation processes but face resistance issues, necessitating structural derivatization .

Data Tables

Table 1: Yield Improvement Strategies

Strategy This compound Yield Increase Reference
nemR overexpression (native promoter) +56.5%
nemR overexpression (ermEp promoter) +73.5%
Full biosynthetic cluster (MOX) cloning +108.6%
DO/shear stress optimization +23.6%

Table 2: Activity Comparison

Compound Nematocidal LC₅₀ (µg/mL) Key Advantage
This compound 15.4 (vs. C. elegans) Broad-spectrum, precursor to moxidectin
Moxidectin 2.1 (vs. O. volvulus) Human therapeutic use
Ivermectin 10.8 (resistant strains) Limited by resistance

Actividad Biológica

Nemadectin is a macrocyclic lactone derived from the fermentation of Streptomyces cyaneogriseus and is recognized for its biological activity against nematodes. It is structurally related to avermectins, a class of compounds widely used as antiparasitic agents. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

This compound exhibits its biological effects primarily through interaction with specific receptors in nematodes. The compound binds to neural acetylcholine receptors , leading to paralysis and eventual death of the parasites. This mechanism is similar to that of other anthelmintics, such as monepantel and emodepside, which also target neuromuscular functions in nematodes .

Efficacy Against Nematodes

Research has demonstrated that this compound has significant nematocidal activity . A study evaluated the efficacy of this compound and its derivatives against various nematode species, revealing that it effectively induces paralysis in sensitive strains. The bioactivity was confirmed through bioassay-guided fractionation of fermentation extracts from Streptomyces microflavus, which led to the isolation of active constituents .

Comparative Efficacy

A comparative analysis of this compound against other anthelmintics reveals its potency:

CompoundTarget SpeciesMechanism of ActionEfficacy Level
This compoundVarious nematodesNeural receptor bindingHigh
AvermectinBroad-spectrumGABA receptor modulationHigh
MonepantelGastrointestinal nematodesVoltage-dependent potassium channelsModerate
EmodepsideNematodesG-protein-coupled receptorsHigh

Case Study 1: Production Enhancement

A significant study focused on improving the production yield of this compound by overexpressing the regulatory gene nemR in Streptomyces cyaneogriseus. The research indicated that deletion of the nemR gene resulted in an approximate 80% decrease in this compound yield. Conversely, overexpression restored production levels, highlighting the gene's crucial role in biosynthesis .

Case Study 2: Biotransformation Products

Another investigation explored biotransformation products of this compound and their biological activities. This study found that derivatives obtained through microbial transformation exhibited enhanced nematocidal properties compared to the parent compound, suggesting potential for developing more effective formulations .

Transcriptional Regulation

Transcriptional assays have shown that the nemR gene significantly influences the expression of the this compound biosynthetic gene cluster. Deletion studies demonstrated a marked reduction in transcription levels for key biosynthetic genes, indicating that NemR acts as a positive regulator in this compound production .

Structural Variants and Their Activities

Research has also identified structural variants of this compound with varying biological activities. For instance, C-13 substituted variants showed improved efficacy against specific nematode populations, suggesting that structural modifications can enhance pharmacological properties .

Q & A

Basic Research Questions

Q. What are the biosynthetic pathways of Nemadectin, and how are they experimentally validated?

this compound biosynthesis involves a gene cluster (~90.9 kb) encoding polyketide synthases and tailoring enzymes. Studies use gene knockout and complementation experiments to validate pathways. For example, deleting nemR (a LAL-family transcriptional regulator) reduces this compound production by >80%, while overexpression increases yields by 56–73% . Key biosynthetic genes (e.g., nemA1–A4, nemG/F) are transcriptionally regulated by NemR, confirmed via qRT-PCR and promoter-binding assays .

Q. What analytical methods are standard for quantifying this compound in fermentation studies?

High-performance liquid chromatography (HPLC) with a C18 column (methanol:water mobile phase, UV detection at 240 nm) is widely used. Fermentation broths are extracted with methanol, centrifuged, and analyzed to measure yields (e.g., baseline MOX-101 strain: ~244 mg/L) . Transcriptional assays involve RNA isolation, cDNA synthesis, and qRT-PCR with primers targeting biosynthetic genes .

Q. How to ensure replicability in this compound strain engineering studies?

Document strain genotypes (e.g., Streptomyces cyaneogriseus MOX-101), growth media (e.g., soybean meal-based fermentation medium), and plasmid construction details (e.g., pSET152 vector for gene overexpression). Reference control strains (e.g., MOX-101/pSET152) and provide raw data (e.g., HPLC chromatograms, qRT-PCR Ct values) in supplementary materials .

Advanced Research Questions

Q. How to design experiments to study transcriptional regulation of this compound biosynthesis?

  • Step 1: Construct nemR knockout (ΔnemR) and complementation strains using overlapping PCR and conjugal transfer .
  • Step 2: Measure transcription levels of biosynthetic genes (e.g., nemG/F) via qRT-PCR. ΔnemR strains show >50% reduction in transcription .
  • Step 3: Overexpress nemR under strong promoters (e.g., ermEp) to boost yields (73.5% increase vs. wild type) and confirm via HPLC .
  • Methodological Tip: Use strain MOX-101/pnemR-ermEp for consistent overexpression .

Q. How to resolve contradictions in studies on this compound yield improvement via gene cluster duplication?

Discrepancies may arise from differences in promoter strength, strain background, or gene cluster stability. For example:

  • Overexpressing nemR under its native promoter increases yield by 56.5%, while the ermEp promoter achieves 73.5% .
  • Cloning the full biosynthetic cluster (MOX1 + MOX2) via CRISPR-TAR increases yield by 108.6% (509 mg/L) but requires modular cloning due to size (>90 kb) .
  • Resolution Strategy: Validate gene cluster integrity via restriction enzyme digestion (e.g., KpnI) and Sanger sequencing .

Q. What methodologies address challenges in cloning large this compound biosynthetic gene clusters?

  • CRISPR-TAR Cloning:

Divide the cluster into MOX1 (50 kb) and MOX2 (41.7 kb) modules.

Use Cas9/gRNA to digest genomic DNA and yeast homologous recombination for assembly .

Verify cluster integrity via KpnI digestion and transfer into S. cyaneogriseus .

  • Key Data:

StrainThis compound Yield (mg/L)Increase vs. Wild Type
MOX-101 (Wild Type)244Baseline
MOX-101/pCL-MOX509+108.6%
MOX-101/pnemR-ermEp424+73.5%
Source:

Q. How to analyze conflicting data on secondary metabolite production in this compound-engineered strains?

  • Hypothesis Testing: Compare transcriptional profiles (qRT-PCR) and metabolite yields (HPLC) across strains (e.g., ΔnemR vs. overexpressors) .
  • Statistical Validation: Use ANOVA to assess significance of yield differences (e.g., p<0.05 for MOX-101/pCL-MOX vs. wild type) .
  • Contradiction Example: If a study reports no yield increase despite nemR overexpression, check promoter compatibility or polar effects from plasmid integration .

Q. Methodological Guidelines

  • Gene Editing: Use pSET152-derived plasmids and intergeneric conjugation for stable gene integration in Streptomyces .
  • Data Reporting: Include strain construction details (primers in Table 2 of ), fermentation conditions, and statistical analyses to ensure reproducibility .
  • Ethical Compliance: Adhere to journal standards for supplementary data (e.g., sequence files, HPLC raw data) .

Propiedades

IUPAC Name

(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H52O8/c1-20(2)13-24(6)32-25(7)30(37)18-35(44-32)17-28-16-27(43-35)12-11-22(4)14-21(3)9-8-10-26-19-41-33-31(38)23(5)15-29(34(39)42-28)36(26,33)40/h8-11,13,15,20-21,25,27-33,37-38,40H,12,14,16-19H2,1-7H3/b9-8+,22-11+,24-13+,26-10+/t21-,25-,27+,28-,29-,30-,31+,32+,33+,35-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMRVVYUVPIAN-AQUURSMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(C(C(O3)C(=CC(C)C)C)C)O)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C[C@@H]([C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)O)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883099
Record name Nemadectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102130-84-7
Record name Nemadectin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102130847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemadectin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMADECTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8VJ1G3TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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